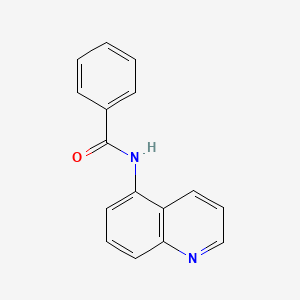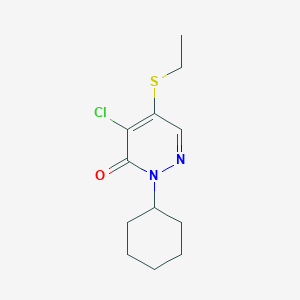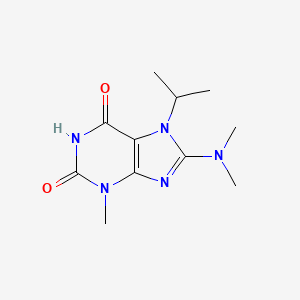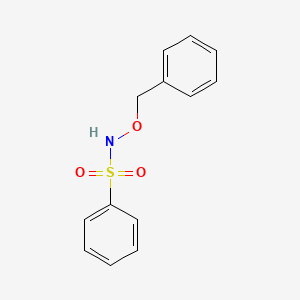![molecular formula C12H9Cl2NOS B5826920 N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B5826920.png)
N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Mechanism of Action
Target of Action
N-(2,4-dichlorobenzyl)-2-thiophenecarboxamide is a complex compound with potential antiseptic and anticancer properties Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, have been found to have a broad spectrum of action against bacteria and viruses associated with mouth and throat infections .
Mode of Action
It’s worth noting that compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, are known to have antiseptic properties, able to kill bacteria and viruses associated with mouth and throat infections .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the growth of cancer cells . This suggests that N-(2,4-dichlorobenzyl)-2-thiophenecarboxamide may also interact with pathways related to cell growth and proliferation.
Result of Action
Compounds with similar structures have been found to exhibit high antitumor activity . This suggests that N-(2,4-dichlorobenzyl)-2-thiophenecarboxamide may also have potential antitumor effects.
Action Environment
It’s worth noting that the efficacy of similar compounds, such as 2,4-dichlorobenzyl alcohol, can be influenced by factors such as ph .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a similar structure to 2,4-dichlorobenzyl alcohol , which is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections
Cellular Effects
Given its structural similarity to 2,4-dichlorobenzyl alcohol , it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other compounds with a dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide typically involves the reaction of 2,4-dichlorobenzylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and can be carried out in solvents like dichloromethane or chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Lacks the 2,4-dichlorophenyl group, resulting in different biological activity and chemical properties.
2,4-Dichlorophenylthiophene: Lacks the carboxamide group, leading to variations in reactivity and applications.
Thiophene-2-sulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS/c13-9-4-3-8(10(14)6-9)7-15-12(16)11-2-1-5-17-11/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREKNQCPRLSJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-chlorophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B5826837.png)

![N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide](/img/structure/B5826858.png)

![4-[(2E)-2-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methylidene]hydrazinyl]benzoic acid](/img/structure/B5826866.png)
![1-[(4-fluorophenoxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5826869.png)

![1-[(4-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5826886.png)
![N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE](/img/structure/B5826900.png)




![methyl 2-({[(1-allyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B5826941.png)
